

The Toxicological Profile of Isobornyl Acetate: A Technical Guide

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Compound of Interest

Compound Name: Isobornyl acetate

Cat. No.: B103746

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Abstract

Isobornyl acetate, a bicyclic monoterpene ester, is a common ingredient in fragrance formulations, cleaning products, and as a chemical intermediate. This technical guide provides a comprehensive overview of its toxicological data and safety profile, drawing from a range of in vivo and in vitro studies. The information is presented to support safety assessments and guide further research. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Visual representations of the metabolic pathway and a standard experimental workflow are provided to enhance understanding.

Chemical and Physical Properties

Property	Value
CAS Number	125-12-2
Molecular Formula	C ₁₂ H ₂₀ O ₂
Molecular Weight	196.29 g/mol
Appearance	Colorless liquid
Odor	Pine-like, camphoraceous

Toxicological Data Summary

The toxicological profile of **isobornyl acetate** has been evaluated across various endpoints, including acute toxicity, skin and eye irritation, sensitization, repeated dose toxicity, genotoxicity, and reproductive toxicity. The following tables summarize the key quantitative findings.

Table 1: Acute Toxicity

Endpoint	Species	Route	Value (LD ₅₀ /LC ₅₀)	Reference
Oral LD ₅₀	Rat	Oral	> 9,050 mg/kg bw[1][2][3][4]	Various
> 10,000 mg/kg bw[5][6]	Various			
Dermal LD ₅₀	Rabbit	Dermal	> 20,000 mg/kg bw[1][2][3][4][5][6]	Various

Table 2: Irritation and Sensitization

Endpoint	Species	Result	Reference
Skin Irritation	Rabbit	Mildly irritating[5][7]	[5][7]
Eye Irritation	Not available	No data available	
Skin Sensitization	Guinea Pig, Mouse, Human	Not a sensitizer[7][8]	[7][8]

Table 3: Repeated Dose and Reproductive Toxicity

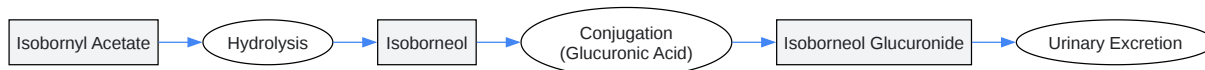
Endpoint	Species	Study Duration	NOAEL	Reference
Repeated Dose Toxicity	Rat	13 weeks (Oral)	15 mg/kg bw/day (based on nephrotoxicity)[7]	[7]
270 mg/kg/day[8]	[8]			
Reproductive & Developmental Toxicity	Rat	1-Generation	300 mg/kg bw/day[7][9]	[7][9]
Developmental Toxicity	Rat	OECD TG 414	1000 mg/kg bw/day[7][8]	[7][8]

Table 4: Genotoxicity

Assay	System	Metabolic Activation	Result	Reference
Ames Test	S. typhimurium	With and without	Negative	[8]
BlueScreen Assay	Human cells	With and without	Negative for genotoxicity, Positive for cytotoxicity	[8]
In vivo Micronucleus Test	Mouse	N/A	Negative	[7]
In vitro Chromosomal Aberration	Human lymphoblastoid cells	With and without	No markers of aneugenicity or clastogenicity	[7]

Metabolism and Toxicokinetics

Isobornyl acetate is readily metabolized in the body. The primary metabolic pathway involves hydrolysis to isoborneol, which is then conjugated with glucuronic acid and excreted in the urine. This metabolic process is generally rapid, occurring within hours to a few days.[2]



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Metabolic Pathway of Isobornyl Acetate

Detailed Experimental Protocols

The toxicological evaluation of **isobornyl acetate** has been conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (as per OECD 401/423/425)

- **Test Principle:** The acute oral toxicity test provides information on the hazardous effects that may arise from a single oral exposure to a substance. The method involves the administration of the test substance to animals in a stepwise procedure to determine the dose at which mortality occurs.
- **Test Animals:** Typically, young adult rats of a single sex (usually females) are used.
- **Procedure:** The test substance is administered orally by gavage at one of the defined dose levels. The animals are observed for mortality and clinical signs of toxicity for at least 14 days.
- **Endpoint:** The LD₅₀ (median lethal dose) is determined, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

Acute Dermal Toxicity (as per OECD 402)

- **Test Principle:** This test assesses the potential adverse effects of a substance following a single, prolonged dermal exposure.
- **Test Animals:** Adult rats, rabbits, or guinea pigs are typically used.

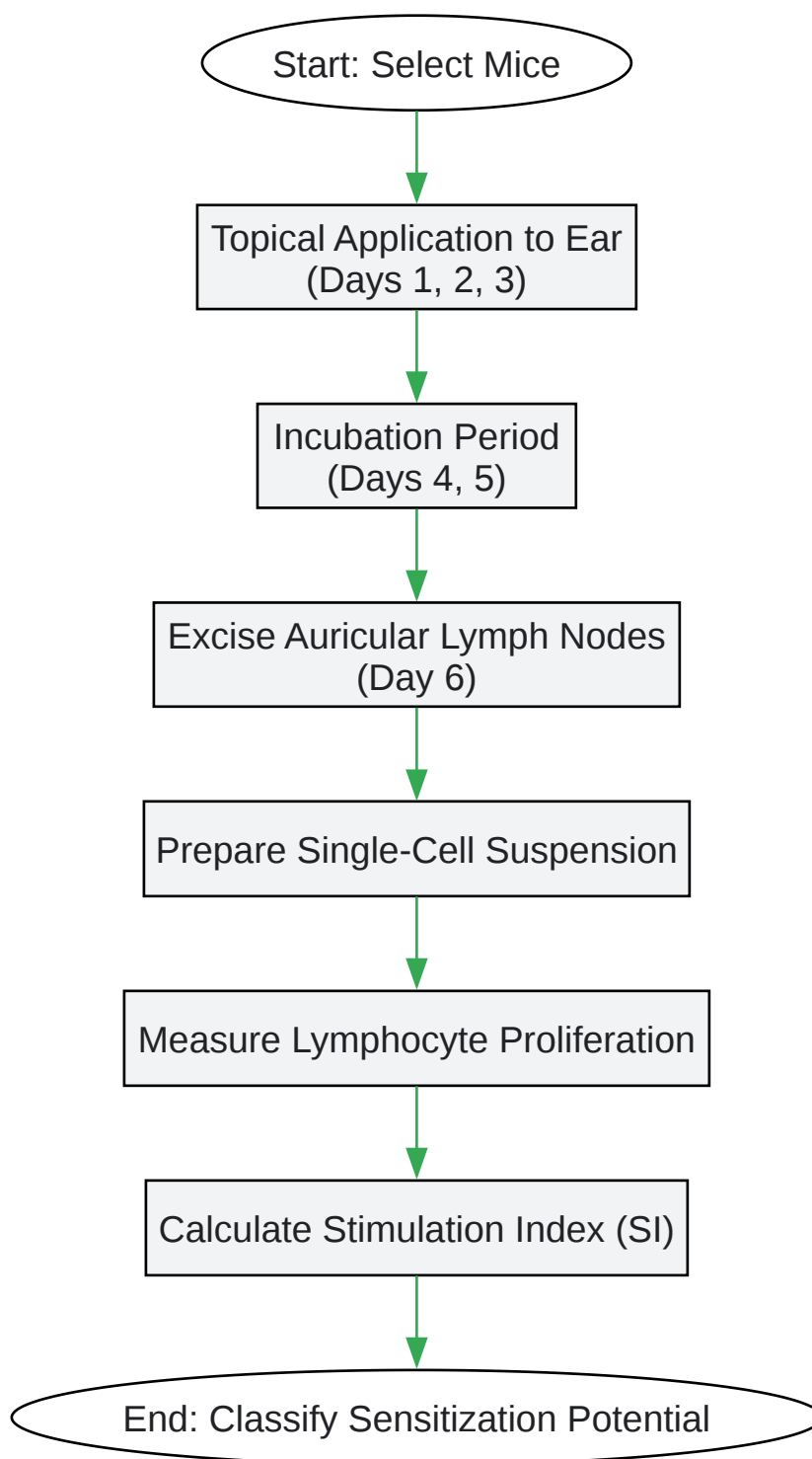
- Procedure: The test substance is applied to a shaved area of the skin (approximately 10% of the body surface) and covered with a porous gauze dressing for 24 hours. Animals are observed for signs of toxicity and mortality for 14 days.
- Endpoint: The dermal LD₅₀ is determined.

Skin Irritation (as per OECD 404)

- Test Principle: This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.
- Test Animals: Albino rabbits are the preferred species.
- Procedure: A single dose of the test substance is applied to a small area of shaved skin under a gauze patch. The skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
- Endpoint: The substance is classified based on the severity and reversibility of the skin reactions.

Skin Sensitization - Local Lymph Node Assay (LLNA) (as per OECD 429)

- Test Principle: The LLNA is an in vivo method that assesses the potential of a substance to induce skin sensitization by measuring lymphocyte proliferation in the draining auricular lymph nodes.
- Test Animals: Mice are used for this assay.
- Procedure: The test substance is applied to the dorsum of the ear for three consecutive days. On day 6, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The proliferation of lymphocytes is measured, typically by the incorporation of a radiolabeled nucleoside.
- Endpoint: A stimulation index (SI) is calculated by comparing the proliferation in treated groups to that in the vehicle control group. An SI of ≥ 3 is generally considered a positive result for sensitization.



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Local Lymph Node Assay (LLNA) Workflow

Bacterial Reverse Mutation Test (Ames Test) (as per OECD 471)

- **Test Principle:** This in vitro assay uses amino-acid requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations, which are alterations in one or a few base pairs in the DNA.
- **Procedure:** The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted.
- **Endpoint:** A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.

In Vivo Mammalian Erythrocyte Micronucleus Test (as per OECD 474)

- **Test Principle:** This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in erythrocytes.
- **Test Animals:** Mice or rats are commonly used.
- **Procedure:** Animals are exposed to the test substance, typically by oral gavage or intraperitoneal injection. Bone marrow or peripheral blood is collected, and immature (polychromatic) erythrocytes are scored for the presence of micronuclei.
- **Endpoint:** A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates genotoxic potential.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (as per OECD 408)

- **Test Principle:** This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.
- **Test Animals:** Rats are the preferred species.

- Procedure: The test substance is administered orally (e.g., by gavage or in the diet) to several groups of animals at different dose levels for 90 days. Animals are observed for clinical signs of toxicity, and at the end of the study, hematology, clinical chemistry, and histopathology are performed.
- Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no adverse effects are observed.

Safety Profile and Conclusion

Based on the available toxicological data, **isobornyl acetate** exhibits a low order of acute toxicity via both oral and dermal routes.[1][2][3][4][5][6] It is considered to be a mild skin irritant in rabbits but is not a skin sensitizer in animal models or humans.[5][7][8] There is no evidence of genotoxic potential from a battery of in vitro and in vivo assays.[7][8]

In a 13-week repeated dose oral toxicity study in rats, the No-Observed-Adverse-Effect Level (NOAEL) was established at 15 mg/kg bw/day, with nephrotoxicity being the primary effect observed at higher doses in male rats.[7] Reproductive and developmental toxicity studies in rats did not show adverse effects on fertility or development at doses up to 300 mg/kg bw/day and 1000 mg/kg bw/day, respectively.[7][8][9]

Overall, the safety profile of **isobornyl acetate** suggests a low level of concern under normal conditions of use and handling. The observed nephrotoxicity in male rats at higher doses in the repeated dose study is a key finding for risk assessment considerations. As with any chemical substance, appropriate industrial hygiene practices and safety precautions should be followed.

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